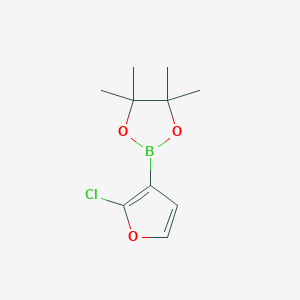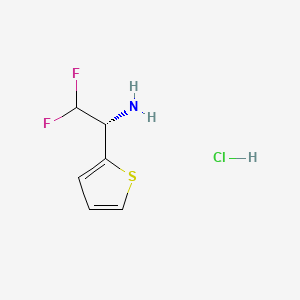
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a difluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the introduction of the difluoroethylamine group to a thiophene ring. One common method includes the reaction of thiophene with a difluoroethylamine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the thiophene ring.
Aplicaciones Científicas De Investigación
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethylamine group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The thiophene ring provides a stable scaffold that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoroethylamine derivatives: Compounds with the difluoroethylamine group attached to different aromatic or aliphatic systems.
Uniqueness
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the combination of the thiophene ring and the difluoroethylamine group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoro groups can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8ClF2NS |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
(1S)-2,2-difluoro-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 |
Clave InChI |
RWRMFCZCQMIGDC-NUBCRITNSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@H](C(F)F)N.Cl |
SMILES canónico |
C1=CSC(=C1)C(C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
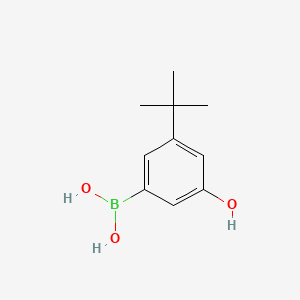
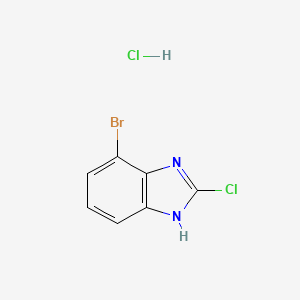
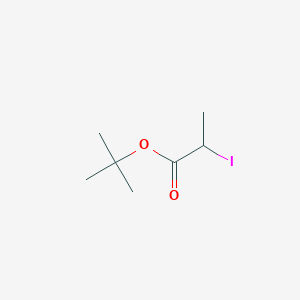
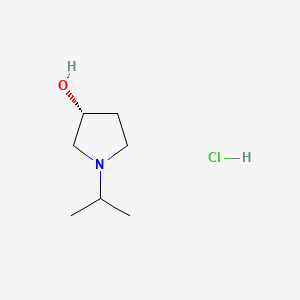
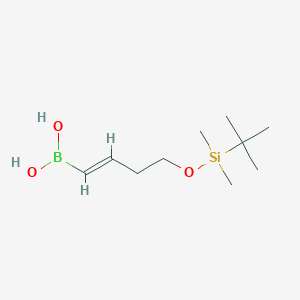
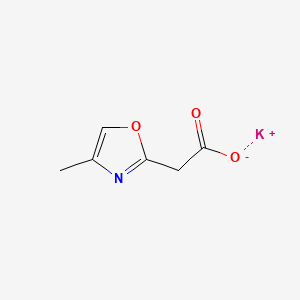
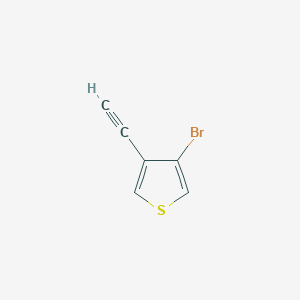
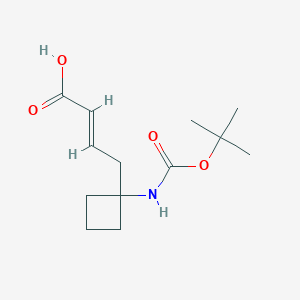
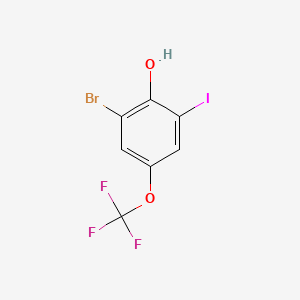
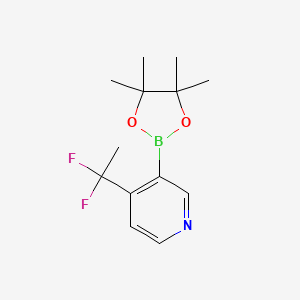
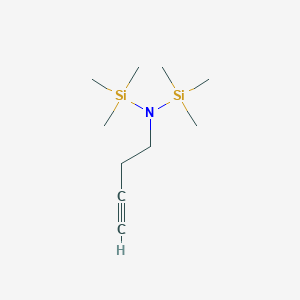
![7-[(Tert-butoxy)carbonyl]-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13460923.png)
